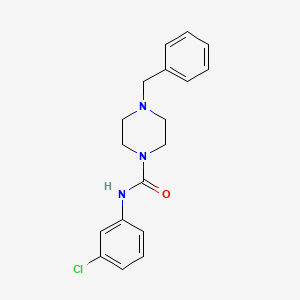
3-(3-chlorophenyl)-N-(2,4-difluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-(2,4-difluorophenyl)acrylamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as CPAA and belongs to the class of acrylamide derivatives. CPAA has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. In
作用機序
The mechanism of action of CPAA is not fully understood. However, it has been proposed that CPAA exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. CPAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. CPAA has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and physiological effects:
CPAA has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). CPAA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, CPAA has been found to exhibit anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
CPAA has several advantages for use in lab experiments. It is relatively easy to synthesize and has excellent purity. CPAA has also been found to be stable under various experimental conditions. However, there are some limitations to the use of CPAA in lab experiments. CPAA has low solubility in water, which can limit its use in certain experiments. Additionally, CPAA has not been extensively studied in vivo, which limits its potential use in animal studies.
将来の方向性
There are several future directions for the study of CPAA. One potential direction is to further explore the mechanism of action of CPAA. This could involve identifying the specific enzymes and signaling pathways targeted by CPAA. Another potential direction is to study the effects of CPAA in vivo. This could involve testing the efficacy of CPAA in animal models of cancer and inflammation. Additionally, there is potential for the development of CPAA derivatives with improved solubility and bioavailability. Overall, CPAA has shown great potential for use in scientific research and further studies are needed to fully understand its biological effects.
合成法
The synthesis of CPAA involves the reaction of 3-chloroaniline with 2,4-difluorobenzaldehyde in the presence of acetic acid and zinc chloride. The resulting product is then treated with acryloyl chloride to obtain CPAA. This method has been optimized to produce high yields of CPAA with excellent purity.
科学的研究の応用
CPAA has been extensively studied for its potential use in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant effects. CPAA has also been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. CPAA has been used in various in vitro and in vivo experiments to study its effects on different biological processes.
特性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2NO/c16-11-3-1-2-10(8-11)4-7-15(20)19-14-6-5-12(17)9-13(14)18/h1-9H,(H,19,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFSZKNYOFCILO-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-oxo-3-(2-oxo-2-phenylethyl)-3,4,6,7,8,9-hexahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B5830453.png)
![6-(2,5-dimethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5830470.png)

![2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B5830485.png)
![N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5830486.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B5830500.png)
![N'-(2-chloro-6-fluorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5830503.png)

![2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5830528.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5830539.png)

![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5830546.png)
![[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5830552.png)
![1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5830561.png)